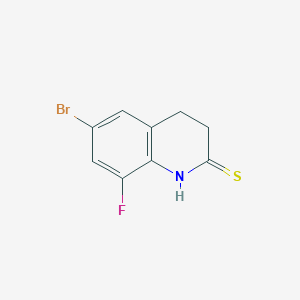
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester typically involves the esterification of proline followed by the acylation of the resulting ester with phenylacetyl chloride. The process can be summarized in the following steps:
Esterification of Proline: Proline is reacted with methanol in the presence of an acid catalyst such as trimethylchlorosilane to form proline methyl ester.
Acylation with Phenylacetyl Chloride: The proline methyl ester is then acylated with phenylacetyl chloride under Schotten-Baumann conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Research has explored its neuroprotective and nootropic properties, making it a candidate for the treatment of neurodegenerative diseases and cognitive disorders
Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound has been shown to exert antioxidant and anti-inflammatory effects, protecting neurons from damage caused by oxidative stress and inflammation.
Modulation of Neurotransmitter Systems: It may influence the activity of neurotransmitter systems such as the cholinergic and glutamatergic systems, enhancing cognitive function and memory.
Calcium Ion Modulation: Studies have indicated that the compound can modulate intracellular calcium levels, affecting neuronal signaling and plasticity.
類似化合物との比較
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can be compared with other similar compounds to highlight its uniqueness:
N-phenylacetylglycyl-L-proline ethyl ester:
Cycloprolylglycine: An endogenous neuropeptide with neuroprotective and nootropic effects, structurally related to this compound but naturally occurring.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the study of neuroprotection, cognitive enhancement, and organic synthesis.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
methyl (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(12)13(16)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 |
InChIキー |
XVFKQIPKRSNKQQ-LBPRGKRZSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylthieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8450764.png)







![5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl](/img/structure/B8450825.png)

![methyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8450857.png)
![N-(4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8450868.png)
![Benzo[b]thiophene-7-acetamide](/img/structure/B8450871.png)

